![molecular formula C7H8FNO6S2 B2440270 2-Fluorosulfonyloxy-1-methoxy-4-sulfamoylbenzene CAS No. 2411262-06-9](/img/structure/B2440270.png)
2-Fluorosulfonyloxy-1-methoxy-4-sulfamoylbenzene
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Description
“2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene” is a chemical compound with the CAS Number: 20951-14-8. It has a molecular weight of 204.22 and its IUPAC name is 2-fluoro-1-methoxy-4-(methylsulfonyl)benzene .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene” is C8H9FO3S . The InChI Code is 1S/C8H9FO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3 and the InChI Key is RJKIPWHQSXCLHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene” include a density of 1.3±0.1 g/cm3, a boiling point of 351.6±42.0 °C at 760 mmHg, and a flash point of 166.5±27.9 °C . It also has a molar refractivity of 46.7±0.4 cm3, a polar surface area of 52 Å2, and a molar volume of 159.4±3.0 cm3 .Safety and Hazards
Future Directions
As for future directions, the use of fluorosulfonyl radicals in the synthesis of diverse functionalized sulfonyl fluorides is a promising area of research . Additionally, the SuFEx click reaction used in the synthesis of similar compounds could potentially be applied to the synthesis of “2-Fluorosulfonyloxy-1-methoxy-4-sulfamoylbenzene” and other related compounds .
properties
IUPAC Name |
2-fluorosulfonyloxy-1-methoxy-4-sulfamoylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO6S2/c1-14-6-3-2-5(16(9,10)11)4-7(6)15-17(8,12)13/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYGJZCNVPMGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-sulfamoylphenyl sulfurofluoridate |
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